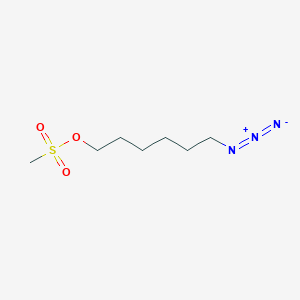
Methanesulfonic acid 6-azidohexyl ester
Overview
Description
Methanesulfonic acid 6-azidohexyl ester (6-MAHE) is an organic compound of the carboxylic acid family. It is an important building block in organic synthesis and is used in a variety of scientific research applications. 6-MAHE is a versatile compound that can be used to synthesize a wide range of compounds, including those used in pharmaceuticals, biochemistry, and materials science. In
Scientific Research Applications
Efficient Microwave-Assisted Esterification
Methanesulfonic acid, supported on alumina, serves as an efficient catalyst in microwave-assisted esterification, offering high yields, purity, and reduced reaction time. This process is environmentally benign and simplifies the synthesis of esters (Fabián et al., 2014).
Unusual Formation of Acetylenic Sugar
Methanesulfonate esters, reacting with sodium azide, yield acetylenic sugar compounds. This discovery provides a pathway for the unique formation of alkynes, expanding the chemical versatility of methanesulfonic acid esters (Czernecki & Valéry, 1986).
Copper(II) Methanesulfonate in Esterification
Copper methanesulfonate exhibits excellent activity and reusability as a catalyst in the esterification of carboxylic acids with alcohols. Its recovery and reuse potential highlight its efficiency compared to conventional Lewis acid catalysts (Jiang, 2005).
Microbial Metabolism of Methanesulfonic Acid
Methanesulfonic acid is a stable, strong acid involved in the sulfur biogeochemical cycle. Aerobic bacteria use it as a sulfur source, while some methylotrophs use it as a carbon and energy substrate. This reveals its biological relevance in microbial ecosystems (Kelly & Murrell, 1999).
Methanesulfonic Acid in Durable-Press Cotton Treatments
Methanesulfonic acid is used as a catalyst in finishing cotton for durable-press properties. It provides strong catalysis, but fabrics require post-treatment washing to remove residual acidity (Reinhardt et al., 1973).
Reductive Ring-Opening of O-benzylidene Acetals
Methanesulfonic acid efficiently substitutes ethereal HCl in reductive 4,6-O-benzylidene acetal ring-opening reactions. This demonstrates its potential in organic synthesis and chemical transformations (Zinin et al., 2007).
Methanesulfonic Acid/Phosphorus Oxychloride in Fries Rearrangement
Methanesulfonic acid/phosphorus oxychloride (MAPO) acts as an efficient reagent in the Fries rearrangement of phenolic esters, leading to novel product formation. This underscores its utility in chemical reactions involving ester rearrangements (Kaboudin, 1999).
Environmental Benefits
Methanesulfonic acid has significant environmental benefits due to its properties, including low toxicity and high solubility. It is ideal for various electrochemical processes, especially in tin and lead electroplating (Gernon et al., 1999).
Mechanism of Action
Target of Action
Methanesulfonic acid 6-azidohexyl ester, also known as 6-azidohexyl methanesulfonate, is a complex compound with a wide range of potential targets. Based on the properties of similar compounds, it can be inferred that it may interact with various biological molecules, particularly proteins and nucleic acids .
Mode of Action
It is known that methanesulfonic acid esters are biological alkylating agents . Their alkyl-oxygen bonds undergo fission and react within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This suggests that this compound may also act as an alkylating agent, modifying the structure of its targets and thereby altering their function.
Biochemical Pathways
Given its potential role as an alkylating agent, it may interfere with various biochemical pathways, particularly those involving protein synthesis and dna replication .
Result of Action
As a potential alkylating agent, it may modify the structure of its targets, potentially leading to alterations in their function .
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect its stability and reactivity .
Properties
IUPAC Name |
6-azidohexyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O3S/c1-14(11,12)13-7-5-3-2-4-6-9-10-8/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKXIJHTBTZYEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCCCCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 3-(3-bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B1415885.png)





![2-[(6-Fluoropyridin-3-yl)oxy]ethan-1-amine](/img/structure/B1415894.png)
![2-(Difluoromethoxy)-4-[4-(propan-2-yl)piperazin-1-yl]aniline](/img/structure/B1415895.png)
![3-[4-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-ol](/img/structure/B1415898.png)

![1-[(5-Bromothiophen-2-yl)methyl]-4-fluoropiperidine](/img/structure/B1415904.png)
